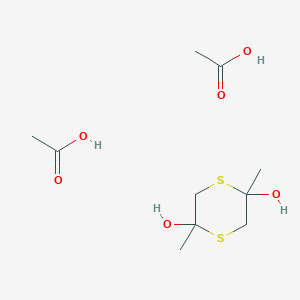
Acetic acid;2,5-dimethyl-1,4-dithiane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,5-dimethyl-1,4-dithiane-2,5-diol is a compound with the molecular formula C6H12O2S2. It is a derivative of 1,4-dithiane, a sulfur-containing heterocycle. This compound is notable for its unique structure, which includes two hydroxyl groups and two sulfur atoms, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1,4-dithiane-2,5-diol typically involves the reaction of mercaptoacetaldehyde with formaldehyde under acidic conditions. The reaction proceeds through the formation of a dimer, resulting in the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,4-dithiane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a thiol or other sulfur-containing derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethyl-1,4-dithiane-2,5-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,4-dithiane-2,5-diol involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The compound can interact with molecular targets through its hydroxyl and sulfur groups, participating in redox reactions and forming covalent bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle, commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: Similar to 2,5-dimethyl-1,4-dithiane-2,5-diol but lacks the hydroxyl groups, making it less versatile in certain reactions.
Uniqueness
2,5-Dimethyl-1,4-dithiane-2,5-diol is unique due to its dual hydroxyl groups and sulfur atoms, which provide a combination of reactivity and stability not found in other dithiane derivatives. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
CAS No. |
126661-40-3 |
|---|---|
Molecular Formula |
C10H20O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
acetic acid;2,5-dimethyl-1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C6H12O2S2.2C2H4O2/c1-5(7)3-10-6(2,8)4-9-5;2*1-2(3)4/h7-8H,3-4H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
MHSDWVSQXOMFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(CSC(CS1)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















